molecular formula C18H18N2O2S3 B11969628 Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate

Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate

Cat. No.: B11969628
M. Wt: 390.5 g/mol
InChI Key: XARSOLKRYBYGFT-UHFFFAOYSA-N
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Description

Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate is a complex organic compound that features a thiadiazole ring, a naphthylmethyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the naphthylmethyl group, and the esterification to form the isopropyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and thioether groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The naphthylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring and thioether groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl ((5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate
  • Isopropyl ((5-((2-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate

Uniqueness

Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate is unique due to the presence of the 1-naphthylmethyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C18H18N2O2S3

Molecular Weight

390.5 g/mol

IUPAC Name

propan-2-yl 2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C18H18N2O2S3/c1-12(2)22-16(21)11-24-18-20-19-17(25-18)23-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12H,10-11H2,1-2H3

InChI Key

XARSOLKRYBYGFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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